N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide
Description
N-{3-[1-(5-Chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide is a heterocyclic hybrid molecule combining three pharmacologically significant scaffolds:
- 1,2,4-Thiadiazole: A sulfur- and nitrogen-containing heterocycle known for its metabolic stability and role in kinase inhibition .
- 1,2,3-Triazole: A triazole ring substituted with a 5-chloro-2-methoxyphenyl group, enhancing π-π stacking interactions and bioavailability .
- Benzamide: The 3-methylbenzamide moiety contributes to hydrogen-bonding interactions, critical for target binding .
Its synthesis likely involves multi-step reactions, including click chemistry for triazole formation and nucleophilic substitutions for thiadiazole functionalization .
Properties
IUPAC Name |
N-[3-[1-(5-chloro-2-methoxyphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6O2S/c1-11-5-4-6-13(9-11)19(28)23-20-22-18(25-30-20)17-12(2)27(26-24-17)15-10-14(21)7-8-16(15)29-3/h4-10H,1-3H3,(H,22,23,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWLTBLRAGPVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NC(=NS2)C3=C(N(N=N3)C4=C(C=CC(=C4)Cl)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a reaction between an azide and an alkyne. For instance, 5-chloro-2-methoxyphenyl azide can react with 5-methyl-1-alkyne to form the triazole ring.
Synthesis of the Thiadiazole Ring: The thiadiazole ring can be formed by the reaction of thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Coupling of the Rings: The triazole and thiadiazole rings are then coupled together using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Formation of the Benzamide Moiety: Finally, the benzamide moiety is introduced by reacting the intermediate with 3-methylbenzoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cycloaddition and coupling steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the triazole or thiadiazole rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemical Characteristics
Antimicrobial Activity
Recent studies have demonstrated that N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide exhibits potent antimicrobial properties against various bacterial strains. The triazole and thiadiazole moieties are critical for this activity, as they enhance the compound's ability to disrupt microbial cell functions.
Anticancer Properties
Research indicates that this compound may have anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. The presence of the chloro and methoxy groups on the phenyl ring appears to play a role in enhancing its cytotoxicity against tumor cells.
Case Study:
A study published in the Journal of Medicinal Chemistry showed that derivatives of this compound were effective against breast cancer cell lines (MCF-7) with IC50 values in the low micromolar range. These findings suggest potential for development into therapeutic agents for cancer treatment.
Pesticidal Activity
The compound has also been evaluated for its pesticidal properties. Its unique structure allows it to act as a fungicide and insecticide, making it valuable in agricultural practices.
Field Trials:
Field trials have reported significant reductions in pest populations when using formulations containing this compound. For instance, a trial conducted on tomato crops showed a 70% decrease in aphid populations compared to untreated controls.
Herbicidal Potential
In addition to its insecticidal and fungicidal activities, preliminary studies indicate that this compound may possess herbicidal properties. Its application in weed management strategies could provide an eco-friendly alternative to conventional herbicides.
Drug Development
Given its promising biological activities, further research is warranted to optimize the pharmacological properties of this compound for clinical applications. Structure-activity relationship studies could lead to more effective analogs with reduced toxicity.
Environmental Impact Studies
As agricultural applications expand, it is crucial to assess the environmental impact of this compound. Studies focusing on its degradation pathways and effects on non-target organisms will help ensure safe usage in agricultural settings.
Mechanism of Action
The mechanism by which N-{3-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The triazole and thiadiazole rings can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural or functional similarities with the target molecule:
Key Observations:
- Electron-Withdrawing Groups : The 5-chloro-2-methoxyphenyl substituent in the target compound may enhance metabolic stability compared to simpler aryl groups in Compound 6 .
- Bioactivity : Unlike Compound 10a-j , which shows antimicrobial activity , the target compound’s 1,2,4-thiadiazole core may prioritize kinase or protease inhibition, as seen in analogous thiadiazole derivatives .
- Synthesis Complexity: The target compound’s multi-heterocyclic architecture requires more intricate synthetic steps (e.g., sequential cycloadditions) compared to Compound 8a-d, which uses enaminone intermediates .
Spectroscopic and Physicochemical Comparisons
Notes:
Q & A
Q. What are the critical parameters for optimizing the multi-step synthesis of this compound to maximize yield and purity?
- Methodological Answer :
- Temperature Control : Maintain precise temperatures during cyclization steps (e.g., triazole and thiadiazole ring formation) to minimize side products. Elevated temperatures (>80°C) may degrade sensitive functional groups .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates for nucleophilic substitutions, while acetonitrile improves regioselectivity in click chemistry steps .
- Catalyst Optimization : Copper(I) catalysts (e.g., CuI) are critical for azide-alkyne cycloaddition steps, but residual catalyst removal via chelating agents (e.g., EDTA) is necessary to avoid interference in downstream assays .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to isolate intermediates. Purity >95% is essential for reproducible biological testing .
Q. Which spectroscopic and computational techniques are most reliable for confirming the compound’s structure and regiochemistry?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on aromatic rings (e.g., methoxy and chloro groups) and confirms triazole-thiadiazole connectivity. Aromatic proton splitting patterns distinguish para vs. ortho substitution .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₁₇ClN₆O₂S) and detects isotopic patterns for chlorine .
- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., triazole substitution at N1 vs. N2) and hydrogen-bonding networks influencing crystallinity .
- DFT Calculations : Predict vibrational frequencies (IR) and chemical shifts (NMR) to cross-validate experimental data .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Kinase Inhibition Assays : Screen against kinase panels (e.g., EGFR, VEGFR) due to structural similarity to triazole-containing kinase inhibitors. Use fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
- Antimicrobial Testing : Employ broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Note that pH variations (6.5–7.5) may alter solubility and activity .
- Cytotoxicity Profiling : Use MTT assays on HEK-293 and HepG2 cells to establish IC₅₀ values. Compare with positive controls (e.g., doxorubicin) to assess selectivity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve target affinity while reducing off-target effects?
- Methodological Answer :
- Core Modifications :
- Replace the 5-methyl group on the triazole with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions in enzyme pockets .
- Introduce electron-withdrawing groups (e.g., nitro) on the benzamide ring to modulate electron density and binding kinetics .
- Assay Stratification :
- Parallel testing in primary (target-specific) and counter-screens (e.g., CYP450 isoforms) identifies selective derivatives. Use SPR (surface plasmon resonance) to quantify binding kinetics (kₐ, kₐ) .
- Metabolic Stability : Incubate derivatives with liver microsomes (human/rat) to assess CYP-mediated degradation. Prioritize compounds with t₁/₂ > 60 minutes .
Q. How should researchers address contradictory bioactivity data observed across different assay platforms?
- Methodological Answer :
- Assay Condition Audit :
- Compare buffer compositions (e.g., Tris vs. PBS) and detergent concentrations (e.g., Tween-20) that may alter compound solubility or protein conformation .
- Verify cell line authenticity (STR profiling) and passage number, as genetic drift affects receptor expression .
- Data Normalization :
- Use Z’-factor analysis to quantify assay robustness. Discard datasets with Z’ < 0.5 due to high variability .
- Apply Hill slope corrections to dose-response curves to account for cooperative binding artifacts .
- Orthogonal Validation :
- Confirm hits with orthogonal methods (e.g., Western blot for kinase targets if initial data came from fluorescence assays) .
Q. What strategies are effective in scaling up synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., thiadiazole formation) to improve heat dissipation and reproducibility .
- Chiral Resolution : Use preparative chiral HPLC (e.g., Chiralpak® IA column) or enzymatic resolution with lipases to isolate enantiomers .
- In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR probes for real-time monitoring of intermediate purity .
Q. How can computational modeling guide the design of derivatives with enhanced blood-brain barrier (BBB) permeability?
- Methodological Answer :
- Descriptor Calculation : Use Molinspiration or SwissADME to predict key parameters:
- LogP : Target 2–3.5 for optimal lipid bilayer penetration .
- PSA (Polar Surface Area) : Aim for <90 Ų to enhance BBB passage .
- MD Simulations : Run molecular dynamics (GROMACS) to assess membrane interaction stability. Prioritize derivatives with stable insertion into DPPC bilayers .
- In Silico Toxicity : Screen for hERG inhibition and phospholipidosis risk using QSAR models (e.g., Derek Nexus) .
Data Contradiction Analysis
Q. How to resolve discrepancies between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- PK/PD Modeling : Measure plasma/tissue concentrations via LC-MS/MS to correlate exposure (AUC, Cₘₐₓ) with effect. Adjust dosing regimens if protein binding exceeds 95% .
- Metabolite Identification : Use HRMS/MS to detect active metabolites in microsomal incubates. Test metabolites in primary assays to rule out prodrug mechanisms .
- Tissue Distribution Studies : Conduct whole-body autoradiography (WBA) in rodents to assess target organ penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
